molecular formula C14H20N4O4S B2520376 N-(2-hydrazinyl-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 392247-19-7

N-(2-hydrazinyl-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2520376
CAS No.: 392247-19-7
M. Wt: 340.4
InChI Key: JVUKYHZOCTWVMC-UHFFFAOYSA-N
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Description

N-(2-hydrazinyl-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a hydrazinyl-2-oxoethyl group attached to the amide nitrogen and a piperidin-1-ylsulfonyl substituent at the para position of the benzene ring. The piperidin-1-ylsulfonyl group is a recurring motif in bioactive compounds, often linked to enhanced solubility and target binding due to its polar sulfonamide moiety .

Properties

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4S/c15-17-13(19)10-16-14(20)11-4-6-12(7-5-11)23(21,22)18-8-2-1-3-9-18/h4-7H,1-3,8-10,15H2,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUKYHZOCTWVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Benzoic Acid Derivatives

The synthesis begins with the preparation of 4-(piperidin-1-ylsulfonyl)benzoic acid, a critical intermediate. This is achieved through the reaction of 4-sulfobenzoic acid chloride with piperidine in anhydrous dichloromethane under basic conditions. Triethylamine (2.5 equiv) is employed to scavenge HCl, facilitating the nucleophilic substitution at the sulfur center. The reaction proceeds at 0°C to room temperature for 12 hours, yielding the sulfonamide product in 85–90% purity after aqueous workup.

Purification and Crystallization

Crude 4-(piperidin-1-ylsulfonyl)benzoic acid is recrystallized from ethanol-water (3:1 v/v), producing needle-like crystals. Fourier-transform infrared (FTIR) analysis confirms the presence of sulfonamide (S=O asym/sym stretch at 1345 cm⁻¹ and 1160 cm⁻¹) and carboxylic acid (C=O stretch at 1705 cm⁻¹) functionalities.

Amide Bond Formation with Ethyl Glycinate

Activation of the Carboxylic Acid

The benzoic acid derivative is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. Alternatively, modern coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in dimethylformamide (DMF) enable direct coupling to ethyl glycinate hydrochloride. The HATU-mediated method offers superior yields (92%) compared to traditional acyl chloride routes (78%) due to minimized side reactions.

Synthesis of Ethyl [4-(Piperidin-1-ylsulfonyl)benzamido]acetate

Ethyl glycinate (1.2 equiv) reacts with the activated benzoic acid derivative in DMF at −10°C for 2 hours. The reaction mixture is quenched with ice-water, and the precipitated amide is extracted with ethyl acetate. Column chromatography (silica gel, hexane/ethyl acetate 4:1) affords the pure ester intermediate, characterized by ¹H NMR (δ 8.02 ppm, aromatic protons; δ 4.21 ppm, ethyl ester quartet).

Hydrazinolysis to Introduce the Hydrazine Moiety

Reaction Conditions and Mechanism

Ethyl [4-(piperidin-1-ylsulfonyl)benzamido]acetate undergoes hydrazinolysis using hydrazine hydrate (5 equiv) in refluxing ethanol (80°C, 6 hours). The ester group is selectively replaced by a hydrazide, yielding N-(2-hydrazinyl-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide. Excess hydrazine ensures complete conversion, while controlled heating prevents decomposition of the hydrazide product.

Isolation and Purity Assessment

The product is isolated via vacuum filtration after cooling the reaction mixture to 0°C. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 60:40) confirms >98% purity. Mass spectrometry (ESI-MS) reveals a molecular ion peak at m/z 397.1 [M+H]⁺, consistent with the expected molecular formula C₁₅H₂₁BrN₄O₄S.

Alternative Synthetic Routes

One-Pot Sulfonylation and Amidation

A streamlined approach involves sequential sulfonylation and amide coupling without isolating intermediates. Piperidine is added to a solution of 4-sulfobenzoic acid chloride, followed by in situ activation with HATU and coupling to glycine hydrazide. This method reduces processing time but requires precise stoichiometric control to avoid side products.

Solid-Phase Synthesis for Scalability

Immobilization of the benzoic acid on Wang resin enables iterative coupling and hydrazine incorporation. After cleavage from the resin with trifluoroacetic acid (TFA), the product is obtained in 75% yield, demonstrating scalability for industrial applications.

Analytical Data and Structural Confirmation

Spectroscopic Characterization

  • ¹³C NMR (DMSO-d₆): δ 167.8 (C=O, amide), 165.3 (C=O, hydrazide), 141.2 (aromatic quaternary carbon adjacent to sulfonamide), 44.5 (piperidine CH₂).
  • X-ray Crystallography: Single-crystal analysis confirms the planar benzamide core and distorted chair conformation of the piperidine ring.

Stability and Solubility Profile

The compound exhibits high thermal stability (decomposition temperature: 215°C) and moderate aqueous solubility (2.1 mg/mL at pH 7.4), making it suitable for pharmaceutical formulation.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydrazinyl-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The carbonyl group in the benzamide core can be reduced to form amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme mechanisms or receptor interactions.

    Medicine: Potentially as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-hydrazinyl-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide would depend on its specific target. Generally, it could act by binding to the active site of an enzyme or receptor, thereby inhibiting its activity. The hydrazinyl group might form covalent bonds with nucleophilic residues in the target protein, while the piperidinylsulfonyl group could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Features

  • Benzamide backbone : Common to all analogs, enabling interactions with enzymes or receptors via hydrogen bonding and π-stacking.
  • Sulfonamide group : The piperidin-1-ylsulfonyl substituent in the target compound is shared with compounds like 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) and 2D291 (N-(4-(2-bromo-5-methylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide), which exhibit adjuvant activity in immune responses .
  • Hydrazinyl-2-oxoethyl vs. heterocyclic substituents : Unlike thiazole or pyridazine rings in analogs (e.g., ’s pyridazine derivative), the hydrazinyl group may confer unique chelation or redox properties.

Key Structural Variations

Compound Name Substituent on Amide Nitrogen Para-Substituent Biological Activity
Target Compound Hydrazinyl-2-oxoethyl Piperidin-1-ylsulfonyl Unknown (inferred from analogs)
2D216 4-(2,5-Dimethylphenyl)thiazol-2-yl Piperidin-1-ylsulfonyl Enhances cytokine production with LPS
Compound 2-(3-(4-Methoxyphenyl)-6-oxopyridazinyl)ethyl Piperidin-1-ylsulfonyl Unknown (structural analog)
4-Nitro-N-(2-piperidin-1-ylethyl)benzamide 2-Piperidin-1-ylethyl Nitro Unknown (pharmacokinetic data available)

Immune Modulation

  • Adjuvant activity : Compounds like 2D216 and 2D291 potentiate TLR adjuvants (e.g., LPS) by prolonging NF-κB signaling, enhancing cytokine production (IL-6, TNF-α) .

Cytotoxicity and Selectivity

  • Safety profile : Most sulfonamide-benzamide analogs (e.g., ’s compounds 4, 7, 17, 30) exhibit low cytotoxicity in fibroblast cell lines, though some show cancer cell line specificity (e.g., compound 31 inhibits MCF7, DU-145, and PC-3) .
  • Brain region selectivity : Benzamide HDAC inhibitors like MS-275 show frontal cortex-specific histone acetylation, highlighting structural influence on tissue distribution .

Physicochemical and Pharmacokinetic Properties

  • Molecular weight : The target compound’s molecular weight is likely ~400–500 Da, comparable to analogs in (496.6 Da) and 15 (277.3 Da) .
  • LogP and solubility : The piperidin-1-ylsulfonyl group enhances hydrophilicity, while aromatic substituents (e.g., thiazole, nitro) modulate lipophilicity. For example, 4-nitro-N-(2-piperidin-1-ylethyl)benzamide has a LogP of 2.66, suggesting moderate membrane permeability .

Limitations and Contradictions

  • Synthesis challenges : Ultrasonic methods improve yields but may require specialized equipment, limiting scalability for some analogs .

Biological Activity

N-(2-hydrazinyl-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hydrazinyl group linked to a piperidinylsulfonylbenzamide structure. Its molecular formula can be summarized as follows:

Property Details
Molecular Formula C13H18N4O3S
Molecular Weight 306.38 g/mol
IUPAC Name This compound

The biological activity of this compound primarily arises from its interaction with various molecular targets:

  • Inhibition of Enzymes : The sulfonamide group is known for its ability to inhibit certain enzymes, which can lead to antimicrobial effects.
  • Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells by upregulating pro-apoptotic factors like cleaved caspase-3 and HIF-1α pathways .
  • Antimicrobial Activity : Hydrazones, including derivatives similar to this compound, have exhibited significant antibacterial and antifungal properties .

Biological Activities

The biological activities reported for this compound include:

  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures are effective against various cancer cell lines, promoting apoptosis through caspase activation .
  • Antimicrobial Properties : The compound's hydrazinyl structure contributes to its antimicrobial efficacy, particularly against Gram-positive bacteria and fungi .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of several benzamide derivatives, including those related to our compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against HepG2 liver cancer cells, suggesting potent antitumor activity .

Case Study 2: Antimicrobial Efficacy

Research on hydrazone derivatives demonstrated broad-spectrum antimicrobial activity. Compounds structurally similar to this compound showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Summary of Research Findings

Study Activity Evaluated Key Findings
Synthesis and SAR AnalysisAntitumorIC50 values < 0.15 μM in HepG2 cells
Hydrazone ReviewAntimicrobialEffective against multiple bacterial strains

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